4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol
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Overview
Description
4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol is an organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by a benzene ring substituted with a pyrazole ring and a phenoxy group, along with three hydroxyl groups on the benzene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol typically involves multiple steps. One common method includes the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then coupled with phenol derivatives under palladium-catalyzed conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and can be carried out under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield quinones, while reduction of nitro groups would produce amines.
Scientific Research Applications
4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(pyrazol-4-yl)benzene: This compound has a similar pyrazole-benzene structure but lacks the phenoxy group and hydroxyl groups.
4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-ylbenzene-1,3-diol: This compound is similar but has a methoxy group instead of a phenoxy group and different substitution patterns on the benzene ring
Uniqueness
The presence of the phenoxy group and three hydroxyl groups on the benzene ring makes 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-(4-phenoxy-1H-pyrazol-5-yl)benzene-1,2,3-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c18-11-7-6-10(14(19)15(11)20)13-12(8-16-17-13)21-9-4-2-1-3-5-9/h1-8,18-20H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFJVJQXZPFJSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C(=C(C=C3)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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